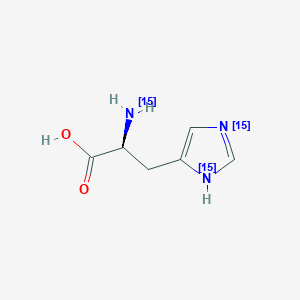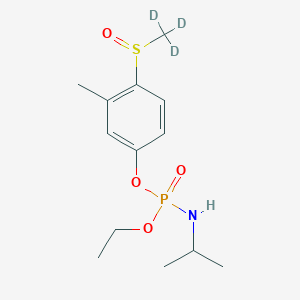
Chromium(III) bromide hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(III) bromide hexahydrate is an inorganic compound with the chemical formula CrBr₃·6H₂O. It is a blue-green crystalline solid that is highly soluble in water, forming a purple solution. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(III) bromide hexahydrate can be synthesized through several methods:
-
Direct Reaction of Chromium and Bromine: : Chromium powder reacts with bromine vapor at high temperatures (around 1000°C) to form chromium(III) bromide. The hexahydrate form is then obtained by dissolving the anhydrous compound in water and allowing it to crystallize . [ 2 \text{Cr} + 3 \text{Br}_2 \rightarrow 2 \text{CrBr}_3 ]
-
Reaction of Chromium(III) Oxide with Hydrobromic Acid: : Chromium(III) oxide reacts with hydrobromic acid to produce chromium(III) bromide, which can then be hydrated to form the hexahydrate . [ \text{Cr}_2\text{O}_3 + 6 \text{HBr} \rightarrow 2 \text{CrBr}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of chromium(III) sulfate with hydrobromic acid, followed by crystallization to obtain the hexahydrate form .
Chemical Reactions Analysis
Types of Reactions
Chromium(III) bromide hexahydrate undergoes various chemical reactions, including:
-
Oxidation: : When heated in air, chromium(III) bromide can oxidize to form chromium(III) oxide and bromine gas . [ 4 \text{CrBr}_3 + 3 \text{O}_2 \rightarrow 2 \text{Cr}_2\text{O}_3 + 6 \text{Br}_2 ]
-
Reduction: : Chromium(III) bromide can be reduced by hydrogen gas at elevated temperatures to form chromium(II) bromide . [ 2 \text{CrBr}_3 + \text{H}_2 \rightarrow 2 \text{CrBr}_2 + 2 \text{HBr} ]
-
Substitution: : Chromium(III) bromide can undergo substitution reactions with various ligands to form different coordination complexes .
Common Reagents and Conditions
Oxidation: Requires oxygen or air and elevated temperatures.
Reduction: Requires hydrogen gas and temperatures around 350-400°C.
Substitution: Involves various ligands and typically occurs in aqueous or organic solvents.
Major Products
Oxidation: Chromium(III) oxide and bromine gas.
Reduction: Chromium(II) bromide and hydrogen bromide.
Substitution: Various chromium coordination complexes.
Scientific Research Applications
Chromium(III) bromide hexahydrate has several applications in scientific research:
Material Science: It is used in the synthesis of various chromium-containing materials and compounds.
Biological Studies: Chromium compounds are studied for their potential biological activities and interactions with biomolecules.
Analytical Chemistry: It is used in various analytical techniques to detect and quantify other substances.
Mechanism of Action
The mechanism by which chromium(III) bromide hexahydrate exerts its effects depends on the specific application. In catalysis, for example, it acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the oligomerization of ethylene. The molecular targets and pathways involved vary depending on the specific reaction or process being studied .
Comparison with Similar Compounds
Chromium(III) bromide hexahydrate can be compared with other chromium halides, such as:
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O): Similar in structure and properties, but with chloride ions instead of bromide ions.
Chromium(III) fluoride (CrF₃): Less soluble in water and has different reactivity due to the presence of fluoride ions.
Chromium(III) iodide (CrI₃): Less common and has different solubility and reactivity properties compared to chromium(III) bromide.
This compound is unique due to its high solubility in water and its specific reactivity patterns, making it particularly useful in certain catalytic and synthetic applications .
Properties
Molecular Formula |
Br3CrH12O6 |
|---|---|
Molecular Weight |
399.80 g/mol |
IUPAC Name |
tribromochromium;hexahydrate |
InChI |
InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI Key |
XIOAYKRRSJTLOZ-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.[Cr](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)




![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)






